molecular formula C9H6ClN3O2S B6340669 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221342-62-6

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole

Cat. No. B6340669
CAS RN: 1221342-62-6
M. Wt: 255.68 g/mol
InChI Key: XDDUFFPJLSISPB-UHFFFAOYSA-N
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Description

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member ring made up of two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Advantages and Limitations for Lab Experiments

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care. Furthermore, it is not approved for use in humans, and should only be used for research purposes.

Future Directions

There are a number of possible future directions for 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole research. One possible direction is to further study its potential use in cancer therapy. Additionally, further research could be done on its potential use in the synthesis of new drugs and polymers. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Finally, further research could be done on its safety and toxicity, as well as its potential use in humans.

Synthesis Methods

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole can be synthesized from the reaction of 4-nitrophenylmethyl chloride, thiourea, and sodium hydroxide in ethanol. This reaction is known as the “thiourea-catalyzed method”. The reaction is initiated by the addition of 4-nitrophenylmethyl chloride to a solution of thiourea and sodium hydroxide in ethanol. The reaction is then heated to 70°C for several hours, and the product is collected by filtration. The overall yield of the reaction is approximately 80%.

Scientific Research Applications

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole has been studied for its potential applications in the medical field. It has been used in the synthesis of several drugs, including antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of polymers, which can be used for the production of biodegradable materials. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

5-chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDUFFPJLSISPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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